2,2,2-Trifluoroethyl indoline-1-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. The trifluoroethyl group adds unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate can be achieved through several methods. One common approach involves the trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is essential to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The indole ring can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The indole ring system also plays a crucial role in its activity by interacting with multiple receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a similar indole ring system.
2,2,2-Trifluoroethyl indole: A compound with a similar trifluoroethyl group but different substitution patterns
Uniqueness
2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of both the trifluoroethyl group and the indole ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1087788-61-1 |
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Molecular Formula |
C11H10F3NO2 |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2 |
InChI Key |
CJGSHZBUKLAXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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